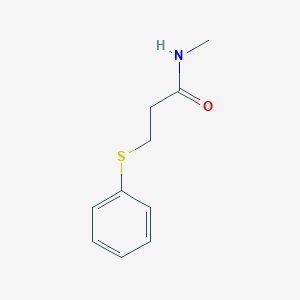![molecular formula C21H27NO2 B14157107 N-[3-(2-methoxyphenyl)-3-methylpentyl]-2-phenylacetamide CAS No. 893687-67-7](/img/structure/B14157107.png)
N-[3-(2-methoxyphenyl)-3-methylpentyl]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-methoxyphenyl)-3-methylpentyl]-2-phenylacetamide is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methoxyphenyl)-3-methylpentyl]-2-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of an amine with an acyl chloride in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methoxyphenyl)-3-methylpentyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons .
Scientific Research Applications
N-[3-(2-methoxyphenyl)-3-methylpentyl]-2-phenylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[3-(2-methoxyphenyl)-3-methylpentyl]-2-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2-methoxyphenyl)-3-methylpentyl]cyclohexanecarboxamide
- N-(3,4-Difluoro-2-methoxyphenyl)acetamide
- N-(3-methoxyphenyl)-2-methyl-3-phenylacrylamide
Uniqueness
N-[3-(2-methoxyphenyl)-3-methylpentyl]-2-phenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
893687-67-7 |
|---|---|
Molecular Formula |
C21H27NO2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[3-(2-methoxyphenyl)-3-methylpentyl]-2-phenylacetamide |
InChI |
InChI=1S/C21H27NO2/c1-4-21(2,18-12-8-9-13-19(18)24-3)14-15-22-20(23)16-17-10-6-5-7-11-17/h5-13H,4,14-16H2,1-3H3,(H,22,23) |
InChI Key |
BDEPNTOISKCLSM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCNC(=O)CC1=CC=CC=C1)C2=CC=CC=C2OC |
solubility |
15 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-2-methoxy-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B14157030.png)


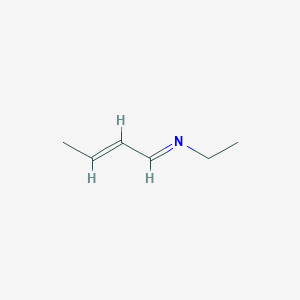
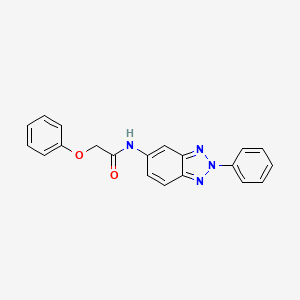
![2-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B14157054.png)

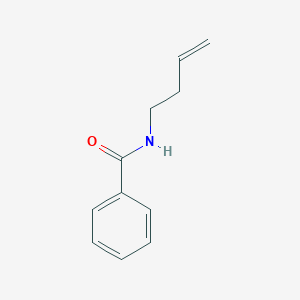
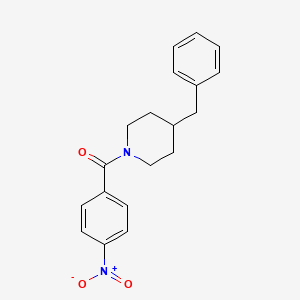
![N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrothiophene-3-sulfonamide 1,1-dioxide](/img/structure/B14157076.png)

